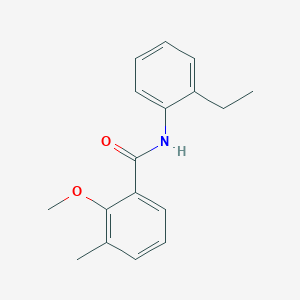![molecular formula C22H25N3O4 B244028 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PPDC, is a chemical compound that has gained significant attention in the scientific research community in recent years. PPDC is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in regulating various cellular processes such as cell growth, division, and apoptosis.
Mecanismo De Acción
PPDC exerts its pharmacological effects by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which is a serine/threonine phosphatase that regulates various cellular processes. N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in the dephosphorylation of several signaling proteins, including AKT, ERK, and p53, which play crucial roles in cell growth, differentiation, and apoptosis. By inhibiting N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, PPDC can alter the phosphorylation status of these proteins and induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PPDC has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of viral replication. PPDC has been shown to induce G1 phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Additionally, PPDC has been shown to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative disorders. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPDC has several advantages for lab experiments, including its high potency and selectivity for N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibition. Additionally, PPDC has been shown to have low toxicity in vitro and in vivo. However, PPDC has some limitations for lab experiments, including its low solubility in water, which can make it difficult to use in certain assays. Furthermore, PPDC has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for PPDC research, including the development of more potent and selective N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibitors. Additionally, further studies are needed to investigate the potential therapeutic applications of PPDC in various diseases, including cancer, neurodegenerative disorders, and viral infections. Furthermore, future studies should focus on optimizing the pharmacokinetic properties of PPDC to improve its effectiveness in in vivo experiments.
Métodos De Síntesis
PPDC can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method of PPDC involves the reaction of 4-(4-bromophenyl)piperazine with 4-fluorobenzaldehyde to obtain 4-(4-fluorobenzyl)piperazine. This intermediate compound is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain PPDC.
Aplicaciones Científicas De Investigación
PPDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. PPDC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, PPDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, PPDC has been shown to inhibit the replication of several viruses, including HIV, HCV, and SARS-CoV-2.
Propiedades
Fórmula molecular |
C22H25N3O4 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c1-2-21(26)25-11-9-24(10-12-25)18-6-4-17(5-7-18)23-22(27)16-3-8-19-20(15-16)29-14-13-28-19/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
Clave InChI |
RXSUVFJWJPEAQV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)